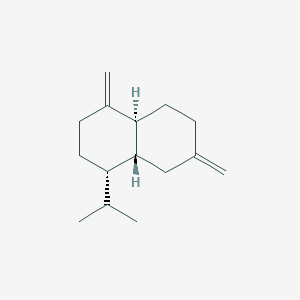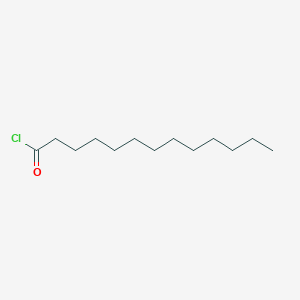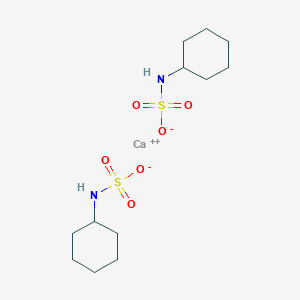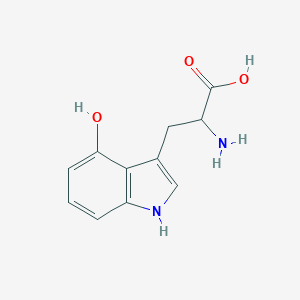
2-氨基-3-(4-羟基-1H-吲哚-3-基)丙酸
描述
4-hydroxy-L-tryptophan is an optically active form of 4-hydroxytryptophan having L-configuration. It is a 4-hydroxytryptophan, a L-tryptophan derivative and a non-proteinogenic L-alpha-amino acid.
科学研究应用
工业应用
吲哚,4-羟基色氨酸的衍生物,在香料和香精应用方面具有价值,例如在食品工业或香水行业 . 它可以衍生出几种卤化和氧化化合物,可用作天然着色剂 .
治疗潜力
吲哚的氧化衍生物具有很有希望的生物活性,具有治疗人类疾病的潜力 . 吲哚衍生物具有多种生物活性,即抗病毒、抗炎、抗癌、抗HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性 .
信号分子
吲哚是细菌和植物都产生的信号分子 . 它在微生物之间的信号作用,尤其是在人类肠道中的信号作用,正在被讨论 .
细菌信号
吲哚在细菌信号传导中很重要。 环境生态位中的多种细菌物种进化出群体感应(QS)以适应和生存于自然群落中 .
抗病毒活性
吲哚衍生物已显示出对流感病毒A和柯萨奇病毒B4具有抑制活性 .
抗炎和镇痛活性
取代的吲哚衍生物已显示出抗炎和镇痛活性,与吲哚美辛和塞来昔布相比,其溃疡发生指数较低 .
生物活性芳香化合物
吲哚骨架已在许多重要的合成药物分子中发现,这为治疗提供了宝贵的思路,并以高亲和力与多个受体结合,有助于开发新的有用衍生物
作用机制
Target of Action
4-Hydroxytryptophan, also known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, primarily targets the serotonergic system in the brain . It serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin .
Mode of Action
4-Hydroxytryptophan interacts with its targets through a series of enzymatic reactions. It is involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This interaction is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .
Biochemical Pathways
The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT . Tissue levels of 5-HTP are usually low since this substance is rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxytryptophan involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that 5-HTP slow-release (SR) produced plasma 5-HTP levels well within the range enhancing brain 5-HT function in humans . 5-HTP SR robustly increased brain 5-HT synthesis .
Result of Action
The result of 4-Hydroxytryptophan’s action is the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological functions . It also leads to the production of melatonin, a hormone that regulates sleep-wake cycles .
Action Environment
The action of 4-Hydroxytryptophan can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability . Dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of tryptophan .
生化分析
Biochemical Properties
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a tryptophan derivative that is tryptophan substituted by a hydroxy group at position 5 . It interacts with multiple receptors, making it useful in developing new derivatives . It also has a role as a human metabolite and a neurotransmitter .
Cellular Effects
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLMQDRPXXYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-77-0 | |
| Record name | 4-Hydroxytryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Hydroxytryptophan in ergot alkaloid biosynthesis?
A: Research has demonstrated that 4-Hydroxytryptophan is not a precursor in the biosynthesis of ergot alkaloids. Experiments using radiolabeled 4-Hydroxytryptophan-[3H] in Claviceps purpurea cultures showed no incorporation into Elymoclavin, despite the compound readily entering the fungal mycelia. [, , , ] This suggests that the biosynthetic pathway for ergot alkaloids likely does not involve 4-hydroxyindole derivatives.
Q2: How is 4-Hydroxytryptophan metabolized in the body?
A: 4-Hydroxytryptophan follows a metabolic pathway analogous to its structural analog, 5-Hydroxytryptophan (5-HTP). [] It is oxidized by monoamine oxidase (MAO) to its corresponding aldehyde, which is further metabolized to 4-hydroxyindoleacetic acid (4-HIAA). [, ] This highlights the shared enzymatic machinery involved in the catabolism of both 4- and 5-hydroxyindoles.
Q3: Does 4-Hydroxytryptophan interact with serotonin (5-HT) pathways?
A: While 4-Hydroxytryptophan itself is not a neurotransmitter like serotonin, its metabolic pathway overlaps with that of serotonin. [] Further research is needed to fully elucidate the potential for interactions or cross-talk between these pathways, particularly regarding the impact of 4-hydroxyindoles on serotonin catabolism.
Q4: What are the implications of 4-Hydroxytryptophan being a substrate for monoamine oxidase (MAO)?
A: The fact that 4-Hydroxytryptophan is a substrate for MAO raises important considerations for potential drug interactions. [] MAO inhibitors, a class of drugs used to treat depression and Parkinson's disease, could potentially interfere with the metabolism of 4-Hydroxytryptophan, leading to altered pharmacokinetics and potentially impacting its effects.
Q5: What research has been conducted on the fate of 4-Hydroxytryptophan in living organisms?
A: Studies have investigated the metabolic fate of 4-Hydroxytryptophan in both rats and humans. [, , , ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound, contributing to a deeper understanding of its pharmacokinetic profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


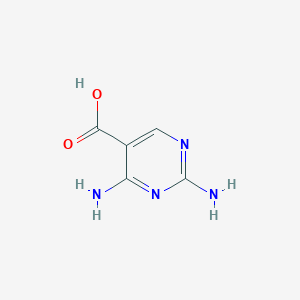
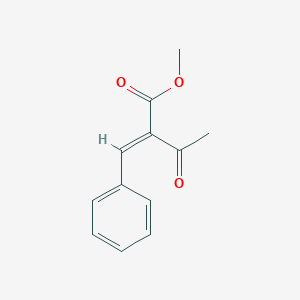
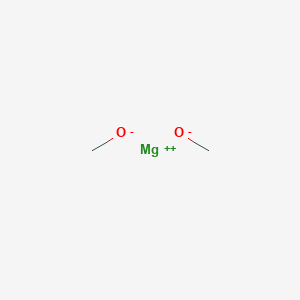
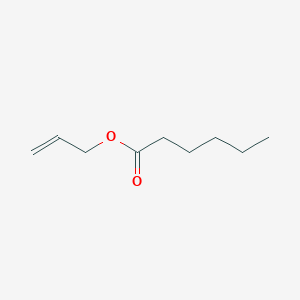
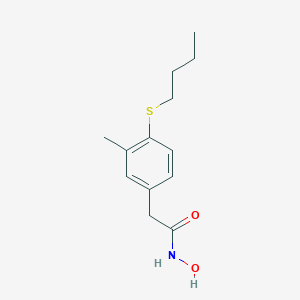
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
![[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B93118.png)
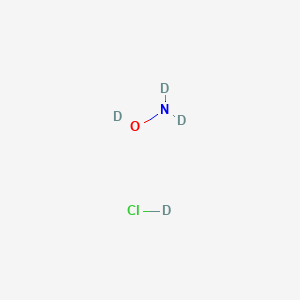

![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
